
Acetyl-beta-alanine tert-butyl ester
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Description
Acetyl-beta-alanine tert-butyl ester is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research
Acetyl-beta-alanine tert-butyl ester is primarily utilized in pharmaceutical research as a precursor for synthesizing more complex peptides and drugs. The compound's ability to modify drug properties such as solubility and permeability makes it valuable in drug formulation.
Case Study: Synthesis of Novel Anticancer Agents
A study explored the synthesis of various tert-butyl ester derivatives, including this compound, to create novel anticancer agents. The synthesized compounds were evaluated for their efficacy against breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231). The results indicated that certain derivatives exhibited promising anticancer activity, suggesting that this compound can be an effective building block for therapeutic agents targeting cancer cells .
Biochemical Studies
In biochemical applications, this compound serves as a model compound for studying enzyme interactions and metabolic pathways. Its structural properties allow researchers to investigate how modifications affect biological activity.
Case Study: Enzyme Interaction Studies
Research involving the interaction of this compound with specific enzymes demonstrated its potential as an inhibitor in metabolic pathways. By modifying the compound's structure, scientists were able to elucidate the mechanisms of enzyme inhibition, providing insights into drug design strategies aimed at enhancing therapeutic efficacy .
Chiral Separation Techniques
The compound has also been employed in chiral separation techniques, particularly in capillary electrophoresis (CE). Its use in developing chiral stationary phases has improved the resolution of enantiomers in pharmaceutical compounds.
Data Table: Chiral Separation Efficiency
Compound | Resolution (Rs) | Time (min) | Conditions |
---|---|---|---|
Ibuprofen | 1.2 | 10 | BGE: 5 mM sodium acetate (pH 5) |
Ketoprofen | >1.5 | 11 | Applied voltage: 30 kV |
Flurbiprofen | >1.5 | 11 | Temperature: 20°C |
This table summarizes the effectiveness of this compound in enhancing chiral separation efficiency for various nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis of Peptide Derivatives
This compound is also significant in peptide synthesis, particularly in creating C-terminal blocked peptides that exhibit enhanced stability and bioavailability.
Application Example: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, this compound was used to protect reactive amino groups during the synthesis process. This approach allowed for successful incorporation into peptide chains without premature reactions, demonstrating its utility in peptide chemistry .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl 3-acetamidopropanoate |
InChI |
InChI=1S/C9H17NO3/c1-7(11)10-6-5-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,11) |
InChI Key |
INIIDHXJMONHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.